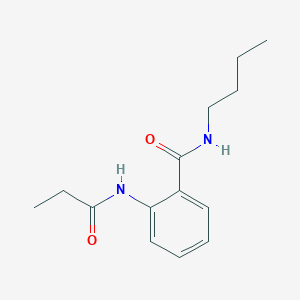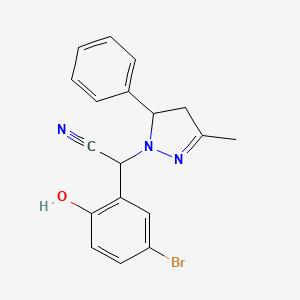
N-butyl-2-(propionylamino)benzamide
Descripción general
Descripción
N-butyl-2-(propionylamino)benzamide, also known as BPB, is a chemical compound that has been widely used in scientific research due to its unique properties. BPB is a small molecule that can easily penetrate the cell membrane, making it an ideal tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of N-butyl-2-(propionylamino)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes or proteins. As mentioned earlier, N-butyl-2-(propionylamino)benzamide is a selective inhibitor of the chymotrypsin-like activity of the proteasome. This inhibition leads to the accumulation of ubiquitinated proteins in the cell, which can have various effects depending on the specific cellular context.
Biochemical and Physiological Effects:
N-butyl-2-(propionylamino)benzamide has been shown to have various biochemical and physiological effects in different cell types. For example, N-butyl-2-(propionylamino)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, possibly through the accumulation of ubiquitinated proteins. N-butyl-2-(propionylamino)benzamide has also been shown to modulate the activity of ion channels and transporters, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the Na+/K+-ATPase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-butyl-2-(propionylamino)benzamide is its ability to penetrate the cell membrane and label intracellular structures. This property makes N-butyl-2-(propionylamino)benzamide a useful tool for studying various cellular processes, such as endocytosis and exocytosis. Another advantage of N-butyl-2-(propionylamino)benzamide is its selectivity for the chymotrypsin-like activity of the proteasome, which allows for the specific inhibition of this activity without affecting other proteasome functions.
However, there are also some limitations to the use of N-butyl-2-(propionylamino)benzamide in lab experiments. For example, N-butyl-2-(propionylamino)benzamide has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of N-butyl-2-(propionylamino)benzamide is not fully understood, which can make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for the use of N-butyl-2-(propionylamino)benzamide in scientific research. One potential application is in the study of autophagy, a cellular process that involves the degradation of cellular components. N-butyl-2-(propionylamino)benzamide has been shown to inhibit autophagy in some cell types, but the mechanism of this inhibition is not fully understood. Further research is needed to determine the specific role of N-butyl-2-(propionylamino)benzamide in autophagy regulation.
Another future direction for the use of N-butyl-2-(propionylamino)benzamide is in the development of new proteasome inhibitors for the treatment of cancer. N-butyl-2-(propionylamino)benzamide has been shown to induce apoptosis in cancer cells, and its selectivity for the chymotrypsin-like activity of the proteasome could make it a useful starting point for the development of new cancer drugs.
In conclusion, N-butyl-2-(propionylamino)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. N-butyl-2-(propionylamino)benzamide has been used as a fluorescent probe for measuring intracellular pH, an inhibitor of the proteasome, and a modulator of ion channels and transporters. While there are some limitations to the use of N-butyl-2-(propionylamino)benzamide in lab experiments, there are also several future directions for its use in the study of autophagy and the development of new cancer drugs.
Aplicaciones Científicas De Investigación
N-butyl-2-(propionylamino)benzamide has been used in a wide range of scientific research, including neuroscience, cancer biology, and immunology. One of the main applications of N-butyl-2-(propionylamino)benzamide is as a fluorescent probe for measuring intracellular pH. N-butyl-2-(propionylamino)benzamide is a pH-sensitive dye that emits fluorescence at different wavelengths depending on the pH of the environment. This property has been used to study the pH changes that occur during various cellular processes, such as endocytosis and exocytosis.
Another application of N-butyl-2-(propionylamino)benzamide is as an inhibitor of the proteasome, a large protein complex that is responsible for degrading damaged or unwanted proteins in the cell. N-butyl-2-(propionylamino)benzamide has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, making it a useful tool for studying the role of the proteasome in various cellular processes.
Propiedades
IUPAC Name |
N-butyl-2-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-5-10-15-14(18)11-8-6-7-9-12(11)16-13(17)4-2/h6-9H,3-5,10H2,1-2H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGUNLSWPDJTEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-(propanoylamino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-1-[N-(phenylsulfonyl)glycylglycyl]piperidine](/img/structure/B4239301.png)
![2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4239307.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4239327.png)
![N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4239342.png)
![2-(4-morpholinyl)-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4239357.png)
![2-cyclohexyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4239361.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-N'-phenylurea](/img/structure/B4239363.png)
![methyl 4-{4-[2-({[(4-methoxyphenyl)amino]carbonyl}amino)ethyl]-1-piperazinyl}benzoate](/img/structure/B4239367.png)


![N-benzyl-N'-[3-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4239387.png)
![4-{[(2-fluorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4239397.png)
![2-methyl-N-phenyl-5-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4239400.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B4239404.png)